molecular formula C18H20N2O2S B5884076 N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B5884076
M. Wt: 328.4 g/mol
InChI Key: DZUSXTKHBVMUMS-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with a carbamothioyl group attached to a 5-tert-butyl-2-hydroxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide
  • N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide
  • 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)

Uniqueness

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide stands out due to its specific structural features, such as the presence of both a carbamothioyl group and a benzamide core

Properties

IUPAC Name

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-18(2,3)13-9-10-15(21)14(11-13)19-17(23)20-16(22)12-7-5-4-6-8-12/h4-11,21H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUSXTKHBVMUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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